Cinnamyl bromide

Description

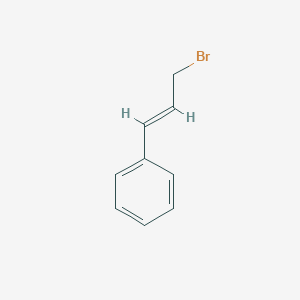

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-bromoprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUROFEVDCUGKHD-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4392-24-9 | |

| Record name | Cinnamyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4392-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Cinnamyl Bromide from Cinnamyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cinnamyl bromide from cinnamyl alcohol, a critical process for the creation of various pharmaceutical intermediates and other fine chemicals. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying chemical transformations and workflows.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the cinnamyl group into molecules. Its synthesis from the readily available cinnamyl alcohol is a fundamental transformation. This guide explores two primary and effective methods for this conversion: the use of triphenylphosphine and bromine, and the application of phosphorus tribromide. The selection of a particular method may depend on factors such as desired yield, purity requirements, and available laboratory resources.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data associated with the key methods for the synthesis of this compound from cinnamyl alcohol, allowing for a direct comparison of their efficiencies.

| Method | Reagents | Solvent | Reaction Time | Yield (%) | Purity/Notes |

| Triphenylphosphine and Bromine | Triphenylphosphine, Bromine | Acetonitrile | ~30 minutes | 60-79% | Product is purified by distillation. An improved yield of 79% is reported with a modified work-up.[1] |

| Phosphorus Tribromide | Phosphorus Tribromide (PBr₃) | Not specified | Not specified | 65% | For a substituted this compound.[2] |

| Hydrogen Bromide in Acetic Acid | Hydrogen Bromide, Acetic Acid | Acetic Acid | Not specified | - | Mentioned as a viable method, but specific yield data is not readily available in the searched documents.[1] |

Experimental Protocols

Method 1: Synthesis using Triphenylphosphine and Bromine

This procedure is adapted from a well-established method published in Organic Syntheses.[1]

Materials:

-

Cinnamyl alcohol

-

Triphenylphosphine

-

Bromine

-

Acetonitrile (distilled from phosphorus pentoxide)

-

Ether

-

Saturated aqueous sodium carbonate

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottomed flask

-

Stirrer

-

Pressure-equalizing dropping funnel

-

Reflux condenser with a drying tube

-

Ice-water bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 1-liter, three-necked, round-bottomed flask equipped with a stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a drying tube, charge 350 mL of acetonitrile and 106.4 g (0.41 mole) of triphenylphosphine.

-

Addition of Bromine: Cool the flask in an ice-water bath. Add 64 g (0.40 mole) of bromine dropwise over 15-20 minutes with continuous stirring. The adduct, (C₆H₅)₃PBr₂, will precipitate as a white solid.

-

Addition of Cinnamyl Alcohol: Remove the ice-water bath. Add a solution of 54 g (0.40 mole) of cinnamyl alcohol in 50 mL of acetonitrile in portions over 5-10 minutes with continued stirring. This addition is exothermic, and the temperature may rise to 50–60°C.

-

Solvent Removal: Remove the solvent by distillation using a water aspirator and an oil bath until the bath temperature reaches 120°C.

-

Product Distillation: Replace the water aspirator with a vacuum pump and the water-cooled condenser with an air condenser. Continue the distillation with rapid stirring. The product will distill at 91–98°C (2–4 mm Hg).

-

Purification: Dissolve the collected product in 200 mL of ether. Wash the ether solution with 75 mL of saturated aqueous sodium carbonate. Dry the solution over anhydrous magnesium sulfate and distill to yield the final product.

Method 2: Synthesis using Phosphorus Tribromide

This method is a more general approach to converting alcohols to alkyl bromides and has been reported for the synthesis of substituted cinnamyl bromides.[2]

Materials:

-

Cinnamyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottomed flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: Dissolve cinnamyl alcohol (1 equivalent) in an anhydrous solvent in a round-bottomed flask equipped with a stirrer and a dropping funnel. Cool the solution in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.4 equivalents) to the cooled solution with continuous stirring.

-

Reaction Monitoring: Allow the reaction to proceed at 0°C to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical pathways and experimental processes involved in the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound using triphenylphosphine and bromine.

Caption: General experimental workflow for the synthesis of this compound from cinnamyl alcohol.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Cinnamyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl bromide, a halogenated derivative of cinnamyl alcohol, serves as a versatile reagent and building block in organic synthesis. Its reactivity is characterized by the interplay of its allylic and benzylic functionalities, making it a subject of interest for professionals in drug development and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity profile with a focus on nucleophilic substitution and elimination reactions, and detailed experimental protocols for its key transformations.

Chemical and Physical Properties

This compound is a light-sensitive, white to pale yellow crystalline solid or liquid with a characteristic sweet, aromatic odor.[1] It is predominantly found as the more stable trans isomer. Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉Br | [2] |

| Molecular Weight | 197.07 g/mol | [2] |

| Appearance | White to slightly yellow-beige powder or crystals | [2] |

| Melting Point | 26-29 °C (lit.) | [2] |

| Boiling Point | 103 °C at 22 mmHg (lit.) | [2] |

| Density | 1.332 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.621 (lit.) | [2] |

| Solubility | Soluble in methanol, ether, chloroform, and other organic solvents. Insoluble in water. | [1][2] |

| Stability | Light sensitive. Stable under normal conditions but should be stored in a cool, dark place. | [2] |

| CAS Number | 4392-24-9 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Proton NMR spectra of this compound show characteristic signals for the aromatic protons, the vinyl protons, and the methylene protons adjacent to the bromine atom.

-

¹³C NMR: Carbon NMR provides information on the number and types of carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum of this compound displays characteristic absorption bands for C-H stretching of the aromatic ring and the vinyl group, C=C stretching of the alkene and the aromatic ring, and the C-Br stretching frequency.

Reactivity of this compound

The reactivity of this compound is dominated by the presence of the bromine atom at an allylic and benzylic position. This unique structural feature allows it to participate readily in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

This compound can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 pathways, with the dominant mechanism being influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[3]

-

Sₙ2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry.[1] Strong, unhindered nucleophiles and polar aprotic solvents favor the Sₙ2 pathway.[4] Due to the allylic nature of the substrate, the Sₙ2 reaction of this compound is generally fast.

-

Sₙ1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate.[1] The allylic and benzylic nature of this compound allows for the formation of a resonance-stabilized carbocation, making the Sₙ1 pathway viable. Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the Sₙ1 mechanism.[4] Solvolysis reactions, where the solvent acts as the nucleophile, often proceed through an Sₙ1 or a mixed Sₙ1/Sₙ2 pathway.[3]

References

In-Depth Technical Guide: Stability and Storage of trans-Cinnamyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability and storage of trans-cinnamyl bromide based on publicly available safety data and general chemical principles. Specific quantitative kinetic data on its degradation is limited in the available literature. The proposed degradation pathways and experimental protocols are based on the chemical nature of the compound and analogous structures.

Introduction

trans-Cinnamyl bromide ((2E)-3-Bromo-1-phenyl-1-propene) is a valuable reagent in organic synthesis, notably in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients. As an allylic bromide, its reactivity is beneficial for synthetic transformations but also contributes to its inherent instability. Understanding the factors that affect its stability and the optimal conditions for its storage is crucial for ensuring its quality, efficacy in reactions, and for maintaining a safe laboratory environment.

This guide provides a detailed summary of the known stability profile of trans-cinnamyl bromide, recommended storage conditions, potential degradation pathways, and a general protocol for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of trans-cinnamyl bromide is presented in Table 1. These properties are essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₉H₉Br |

| Molecular Weight | 197.07 g/mol |

| Appearance | Light yellow to brown solid or crystalline powder |

| Melting Point | 26-32 °C (78.8-89.6 °F) |

| Boiling Point | 103 °C (217.4 °F) at 22 mmHg |

| Flash Point | 87 °C (188.6 °F) |

| Solubility | Soluble in methanol. Insoluble in water.[1] |

| Density | 1.332 g/mL at 25 °C |

Stability Profile

trans-Cinnamyl bromide is stable under recommended storage conditions; however, it is susceptible to degradation from several factors.[2]

3.1. General Stability

Under normal, controlled conditions, trans-cinnamyl bromide is considered stable.[2] However, deviations from these conditions can lead to its decomposition.

3.2. Factors Affecting Stability

The primary factors that adversely affect the stability of trans-cinnamyl bromide are exposure to moisture, light, heat, and incompatible materials.

-

Moisture: As an alkyl halide, trans-cinnamyl bromide is susceptible to hydrolysis. Contact with water can lead to the formation of trans-cinnamyl alcohol and hydrobromic acid. The rate of hydrolysis is expected to be influenced by pH and temperature.

-

Light: The compound is light-sensitive.[1][3] Exposure to light, particularly UV radiation, can promote the formation of radical species, leading to polymerization or other degradation reactions.

-

Heat: Elevated temperatures can accelerate the rate of decomposition. It is a combustible material, and containers may explode when heated.

-

Incompatible Materials: Contact with strong oxidizing agents and strong bases can lead to vigorous and potentially hazardous reactions.[4]

Recommended Storage and Handling Conditions

To maintain the integrity and prevent hazardous situations, the following storage and handling conditions are recommended based on available safety data sheets.[4][5][6]

| Condition | Recommendation | Rationale |

| Temperature | Keep refrigerated (2-8 °C).[3][4] | To minimize thermal degradation and maintain stability. |

| Atmosphere | Store in a dry, well-ventilated place.[4][5] | To prevent hydrolysis due to moisture and to disperse any potential vapors. |

| Light Exposure | Store in a light-resistant container, protected from direct sunlight.[2][6] | To prevent photolytic degradation. |

| Container | Keep container tightly closed.[2][4][5][6] | To prevent ingress of moisture and air. |

| Incompatibilities | Store away from strong oxidizing agents and strong bases.[4] | To avoid exothermic and hazardous chemical reactions. |

| Handling | Handle in an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or when handling small quantities for high-purity applications. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][4][5] | To minimize exposure to moisture and oxygen and ensure personnel safety. |

Potential Degradation Pathways

5.1. Hydrolysis

The primary degradation pathway upon exposure to water is hydrolysis, which is a nucleophilic substitution reaction (SN1 or SN2) yielding trans-cinnamyl alcohol and hydrobromic acid.

Caption: Inferred hydrolysis degradation pathway of trans-cinnamyl bromide.

5.2. Oxidation

In the presence of oxidizing agents or atmospheric oxygen over time, oxidation of the allylic system or the phenyl ring can occur, leading to various oxidation products such as cinnamaldehyde or benzoic acid derivatives.

References

Spectroscopic Data of Cinnamyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl bromide, a vital reagent in organic synthesis. The document details its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopic Data

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and olefinic regions.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 7.42 – 7.29 | m | - | Aromatic protons (5H) |

| 6.64 | d | 15.2 | Olefinic proton (1H, =CH-Ar) |

| 6.52 – 6.44 | m | - | Olefinic proton (1H, =CH-CH₂Br) |

| 4.15 | d | 7.6 | Methylene protons (2H, -CH₂Br) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound shows distinct signals for the aromatic, olefinic, and aliphatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 135.9 | Quaternary aromatic carbon (C-Ar) |

| 133.1 | Olefinic carbon (=CH-Ar) |

| 128.6 | Aromatic carbons (CH-Ar) |

| 128.1 | Aromatic carbon (CH-Ar) |

| 126.9 | Olefinic carbon (=CH-CH₂Br) |

| 126.6 | Aromatic carbon (CH-Ar) |

| 32.9 | Methylene carbon (-CH₂Br) |

Solvent: CDCl₃, Reference: CDCl₃ (77.0 ppm)

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (typically 128 or more) and a longer acquisition time are required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.0 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the aromatic ring, the carbon-carbon double bond, and the carbon-bromine bond.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 1650-1600 | Medium | C=C stretch (alkene) |

| 1580, 1495, 1450 | Medium-Strong | Aromatic C=C stretch |

| 965 | Strong | =C-H bend (trans-alkene) |

| 750-690 | Strong | Aromatic C-H out-of-plane bend |

| 600-500 | Medium | C-Br stretch |

Experimental Protocol for IR Spectroscopy (Thin Film Method)

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop or two of the this compound solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions. Due to the presence of bromine, characteristic isotopic patterns for bromine-containing fragments will be observed (approximately equal intensity for M and M+2).

Table 4: Mass Spectrometric Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 198/196 | Moderate | [M]⁺ (Molecular ion) |

| 117 | High | [C₉H₉]⁺ (Loss of Br) |

| 115 | Moderate | [C₉H₇]⁺ (Loss of H₂ from [C₉H₉]⁺) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

If using a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

-

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a molecular ion (M⁺).

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected by an electron multiplier or other suitable detector.

-

The detector generates a signal that is proportional to the number of ions of a particular m/z ratio.

-

-

Data Processing:

-

The instrument's software plots the relative abundance of the ions against their m/z ratio to generate the mass spectrum.

-

Identify the molecular ion peak and major fragment ions.

-

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

Solubility of Cinnamyl Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cinnamyl bromide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for researchers to determine precise quantitative solubility values.

Qualitative Solubility of this compound

This compound (C₉H₉Br) is a solid at room temperature and is generally characterized as being soluble in many common organic solvents while being insoluble in water.[1][2][3][4][5][6] The phenyl and allyl groups contribute to its affinity for organic media. A summary of its qualitative solubility is presented in the table below.

| Solvent Classification | Solvent Name | Qualitative Solubility |

| Polar Protic Solvents | Methanol | Soluble[1][2][3][4][6] |

| Ethanol | Soluble[1] | |

| Polar Aprotic Solvents | Acetonitrile | Soluble (based on use as a reaction solvent)[7] |

| Nonpolar/Weakly Polar Solvents | Diethyl Ether | Soluble[1][5] |

| Chloroform | Soluble[5] | |

| Aqueous | Water | Insoluble[1][2][3][4][5][6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a synthesis of established techniques for determining the solubility of solid organic compounds in liquid solvents.

Principle: The Shake-Flask Method

The most common and reliable method for determining equilibrium solubility is the shake-flask method. This technique involves agitating an excess of the solid solute (this compound) with the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of the System:

-

Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved this compound remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a controlled temperature.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe and immediately filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solute in the experimental samples.

-

-

Data Reporting:

-

Calculate the solubility from the determined concentration and the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature, although there are exceptions. It is crucial to control the temperature during solubility determination.

-

Solvent Polarity: Based on the principle of "like dissolves like," this compound, being a relatively nonpolar molecule, is expected to have higher solubility in nonpolar or weakly polar organic solvents. Its solubility in polar solvents like methanol and ethanol is likely due to favorable dipole-dipole interactions.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. Therefore, using high-purity materials is essential for accurate results.

-

Crystalline Form: If this compound can exist in different polymorphic forms, each form may have a different solubility. It is important to characterize the solid form used in the experiment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 4392-24-9 [chemicalbook.com]

- 3. This compound, predominantly trans, 95% | Fisher Scientific [fishersci.ca]

- 4. This compound CAS#: 4392-24-9 [m.chemicalbook.com]

- 5. CAS 4392-24-9: this compound | CymitQuimica [cymitquimica.com]

- 6. Cas 4392-24-9,this compound | lookchem [lookchem.com]

- 7. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to Cinnamyl Bromide for Researchers and Drug Development Professionals

CAS Number: 4392-24-9

Molecular Formula: C₉H₉Br

Molecular Weight: 197.07 g/mol

Synonyms: (3-Bromoprop-1-en-1-yl)benzene, 3-Phenylallyl bromide

Summary

This technical guide provides comprehensive information on cinnamyl bromide, a versatile reagent in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals.[1][2] This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and outlines its utility in drug discovery. For researchers, scientists, and professionals in drug development, this guide serves as a practical resource for the safe and effective use of this compound in the laboratory.

Molecular Structure

The molecular structure of this compound consists of a phenyl group attached to a propenyl chain with a bromine atom at the allylic position. This structure contributes to its high reactivity, particularly in nucleophilic substitution reactions.[1][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 26-32 °C | [4] |

| Boiling Point | 103 °C at 22 mmHg | [5] |

| Density | 1.332 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.621 | [5] |

| Flash Point | 87 °C (closed cup) | |

| Water Solubility | Insoluble | [5] |

| Solvent Solubility | Soluble in methanol, ether, and chloroform. | [1][6] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.31 (d, J = 7.2 Hz, 2H), 7.23 (t, J = 7.2 Hz, 2H), 7.17 – 7.14 (m, 1H), 6.70 – 6.64 (m, 1H), 6.50 (d, J = 15.6 Hz, 1H), 6.39 – 6.33 (m, 1H), 5.94 – 5.86 (m, 1H), 4.01 (d, J = 8.0 Hz, 2H) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 136.8, 135.2, 134.6, 129.0, 128.7, 128.1, 127.4, 126.6, 33.5 | [4] |

| Infrared (IR) | Conforms to standard spectrum | [7] |

| Mass Spectrometry (MS) | Major fragments at m/z 117 and 115 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established and reliable procedures from peer-reviewed sources.

Protocol 1: Synthesis of this compound from Cinnamyl Alcohol using Phosphorus Tribromide

This method describes the bromination of cinnamyl alcohol using phosphorus tribromide.

Materials:

-

3-Phenyl-2-propen-1-ol (cinnamyl alcohol)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

To a 100 ml round bottom flask, add 3-phenyl-2-propen-1-ol (1 g, 7.45 mmol).

-

Dissolve the alcohol in anhydrous dichloromethane.

-

Add phosphorus tribromide (253.6 μl, 2.608 mmol) to the solution on a steam bath.

-

Stir the reaction mixture for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a solvent system of ethyl acetate:n-hexane (1:8) to obtain pure this compound.[2]

Protocol 2: Synthesis from Cinnamyl Alcohol using Triphenylphosphine and Bromine

This procedure is a general and stereospecific method for converting alcohols to alkyl halides.

Materials:

-

Acetonitrile (distilled from phosphorus pentoxide)

-

Triphenylphosphine

-

Bromine

-

Cinnamyl alcohol

-

Ether

-

Saturated aqueous sodium carbonate

-

Anhydrous magnesium sulfate

Procedure:

-

In a 1-liter, three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, add 350 ml of acetonitrile and 106.4 g (0.41 mole) of triphenylphosphine.

-

Cool the flask in an ice-water bath.

-

Add 64 g (0.40 mole) of bromine dropwise over 15-20 minutes.

-

Remove the ice-water bath and add a solution of 54 g (0.40 mole) of cinnamyl alcohol in 50 ml of acetonitrile in portions over 5-10 minutes with continuous stirring. The temperature may rise to 50-60 °C.

-

Remove the acetonitrile using a rotary evaporator.

-

Extract the product from the resulting triphenylphosphine oxide with small portions of acetonitrile (totaling approximately 250 ml).

-

Dissolve the product in 200 ml of ether.

-

Wash the ether solution with 75 ml of saturated aqueous sodium carbonate.

-

Dry the solution over anhydrous magnesium sulfate.

-

Distill the solution to yield the final product.[8]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various biologically active molecules. Its utility in the pharmaceutical industry is highlighted by its role as an intermediate in the production of the antifungal drug, Naftifine.[2] Furthermore, derivatives of this compound have been investigated for their potential as antitumor, antiviral, and anticancer agents.[4]

The reactive nature of the bromine atom allows for the facile introduction of the cinnamyl moiety into a wide range of molecular scaffolds, enabling the generation of diverse chemical libraries for high-throughput screening.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.

Caption: A simplified workflow for the synthesis of this compound.

Caption: A conceptual workflow for drug discovery utilizing this compound.

References

- 1. CAS 4392-24-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound Supplier|Research Chemical [benchchem.com]

- 3. Synthesis and biological evaluation of cinnamyl compounds as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | C9H9Br | CID 5357478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of the Benzylic Position in Cinnamyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl bromide, a versatile organic reagent, possesses a highly electrophilic benzylic position, rendering it susceptible to a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive analysis of the factors governing this electrophilicity, supported by quantitative kinetic data, detailed experimental protocols, and computational insights. The reactivity of the benzylic carbon is significantly influenced by the resonance stabilization of the carbocation intermediate, the nature of the solvent, and the strength of the attacking nucleophile. This document aims to serve as a valuable resource for researchers in organic synthesis and drug development by elucidating the reaction mechanisms and providing practical methodologies for harnessing the reactivity of this compound.

Introduction

The benzylic position of this compound (3-bromo-1-phenyl-1-propene) is a key reactive center, making it a valuable precursor in the synthesis of a wide array of organic compounds, including pharmaceuticals and fragrances. The enhanced reactivity of this position towards nucleophiles is attributed to the delocalization of the positive charge in the transition state or carbocation intermediate across the adjacent phenyl ring and the vinyl group. Understanding the electrophilic nature of this benzylic carbon is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways.

This guide delves into the quantitative aspects of this compound's electrophilicity through the lens of reaction kinetics, explores the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, and provides detailed experimental procedures for the synthesis of this compound and the kinetic analysis of its reactions.

Quantitative Analysis of Electrophilicity

The electrophilicity of the benzylic position in this compound can be quantified by examining the kinetics of its reactions with various nucleophiles and in different solvent systems.

Solvolysis Reactions and the Grunwald-Winstein Equation

log(k/k(_0)) = lN(_T) + mY(_X)

where k and k(_0) are the specific rates of solvolysis in a given solvent and in the reference solvent (80% ethanol), respectively; l is the sensitivity to solvent nucleophilicity (N(_T)); m is the sensitivity to solvent ionizing power (Y(_X)); and I is a parameter for solvation of aromatic rings. For the solvolysis of this compound, the obtained l and m values are approximately 0.43 and 0.88, respectively.[1] The relatively high m value indicates a significant charge separation in the transition state, characteristic of an S(_N)1 pathway.

Table 1: First-Order Rate Constants (k) for the Solvolysis of this compound at 25°C in Various Aqueous Solvents [1]

| Solvent (v/v) | k (s |

| 100% Water | Data not available |

| 90% Acetone | Data not available |

| 80% Acetone | Data not available |

| 70% Acetone | Data not available |

| 100% Ethanol | Data not available |

| 90% Ethanol | Data not available |

| 80% Ethanol | Data not available |

| 100% Methanol | Data not available |

| 90% Methanol | Data not available |

| 80% Methanol | Data not available |

| 97% TFE | Data not available |

Note: Specific rate constants were reported in the original study but are not reproduced here due to access limitations. The trend, however, points towards a significant dependence on solvent ionizing power.

Hammett Correlation: Quantifying Substituent Effects

Reaction Mechanisms: S(_N)1 vs. S(_N)2 Pathways

The reaction at the benzylic position of this compound can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) nucleophilic substitution mechanism, depending on the reaction conditions.

The S(_N)1 Mechanism

The S(_N)1 mechanism is favored in polar, protic solvents and with weak nucleophiles. The rate-determining step is the formation of a resonance-stabilized cinnamyl carbocation.

Caption: S(_N)1 mechanism for the reaction of this compound.

The stability of the cinnamyl carbocation is enhanced by resonance delocalization of the positive charge onto the phenyl ring and the adjacent double bond.

The S(_N)2 Mechanism

The S(_N)2 mechanism is favored with strong nucleophiles in polar, aprotic solvents. This is a concerted, one-step process where the nucleophile attacks the benzylic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[3]

Caption: S(_N)2 mechanism for the reaction of this compound.

Experimental Protocols

Synthesis of this compound from Cinnamyl Alcohol

This procedure is adapted from Organic Syntheses.[4]

Materials:

-

Cinnamyl alcohol

-

Triphenylphosphine

-

Bromine

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium carbonate

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve triphenylphosphine (0.41 mol) in acetonitrile (350 mL).

-

Cool the flask in an ice-water bath and add bromine (0.40 mol) dropwise over 15-20 minutes.

-

Remove the ice bath and add a solution of cinnamyl alcohol (0.40 mol) in acetonitrile (50 mL) portion-wise over 5-10 minutes with continuous stirring.

-

Remove the solvent by distillation under reduced pressure.

-

Distill the residue under vacuum to obtain the crude product.

-

Dissolve the crude product in diethyl ether (200 mL), wash with saturated aqueous sodium carbonate (75 mL), and then with water.

-

Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Kinetic Measurement of this compound Solvolysis by UV-Vis Spectroscopy

This is a general procedure that can be adapted for specific solvent systems.

Materials:

-

This compound

-

Solvent of choice (e.g., 80% ethanol/20% water)

-

UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

-

Prepare a stock solution of this compound in a suitable non-nucleophilic, UV-transparent solvent (e.g., acetonitrile).

-

Equilibrate the chosen solvent mixture to the desired reaction temperature (e.g., 25°C) in the spectrophotometer cell.

-

Initiate the reaction by injecting a small aliquot of the this compound stock solution into the solvent in the cuvette, ensuring rapid mixing.

-

Immediately begin monitoring the decrease in absorbance of this compound or the increase in absorbance of the product at a predetermined wavelength over time. This compound has a UV absorbance maximum that will decrease as the reaction proceeds.

-

Record the absorbance at regular time intervals until the reaction is complete.

-

The pseudo-first-order rate constant (k(obs)) can be determined by plotting ln(A(_t) - A(∞)) versus time, where A(t) is the absorbance at time t and A(∞) is the absorbance at the end of the reaction. The slope of this plot will be -k(_obs).

Caption: Workflow for kinetic analysis by UV-Vis spectroscopy.

Computational Analysis of Electrophilicity

Computational chemistry provides valuable tools for understanding the electronic properties that contribute to the electrophilicity of this compound.

Frontier Molecular Orbital (FMO) Theory

According to FMO theory, the reactivity of a molecule can be predicted by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For an electrophile like this compound, the LUMO is of particular interest. A lower LUMO energy indicates a greater ability to accept electrons from a nucleophile, and thus higher electrophilicity.[5]

Electrostatic Potential Maps

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map would show a region of positive potential (typically colored blue) around the benzylic carbon, indicating its susceptibility to nucleophilic attack.[6]

While specific computational results for this compound were not found in the initial literature search, these methods are standard in computational chemistry and can be readily applied to gain deeper insights into its reactivity.

Conclusion

The benzylic position of this compound is a highly electrophilic center, a property that is well-supported by kinetic data from solvolysis reactions which suggest a preference for an S(_N)1 mechanism in polar, protic solvents. The high reactivity is a direct consequence of the resonance stabilization of the resulting carbocation. While quantitative data for a broad range of nucleophiles and a comprehensive Hammett study are areas for further investigation, the available information provides a strong foundation for understanding and predicting the reactivity of this important synthetic intermediate. The experimental protocols provided herein offer practical guidance for the synthesis and kinetic analysis of this compound, empowering researchers to effectively utilize this versatile reagent in their synthetic endeavors. Future computational studies will undoubtedly provide even greater detail into the electronic factors governing its electrophilicity.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. CN102746120A - Synthetic method of cinnamyl alcohol derivatives - Google Patents [patents.google.com]

- 4. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Decomposition Pathways of Cinnamyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl bromide, a versatile reagent in organic synthesis, is susceptible to various degradation pathways that can impact its purity, stability, and the safety profile of its downstream products. This technical guide provides a comprehensive overview of the primary decomposition routes of this compound, including hydrolysis, oxidation, thermal degradation, and photolysis. Detailed experimental protocols for investigating these pathways are presented, alongside analytical methodologies for the identification and quantification of degradation products. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to anticipate and control the degradation of this compound in their applications.

Introduction

This compound ((3-bromo-1-propen-1-yl)benzene) is a valuable building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Its reactivity, stemming from the allylic bromide functional group, also renders it susceptible to degradation under various conditions. Understanding the potential decomposition pathways is crucial for ensuring the quality and stability of starting materials and final products in drug development and other sensitive applications. This guide details the primary mechanisms of this compound degradation and provides protocols for their investigation.

Primary Decomposition Pathways

The principal decomposition pathways of this compound involve nucleophilic substitution (hydrolysis/solvolysis), oxidation, thermal stress, and photodegradation. These pathways can lead to a variety of degradation products, impacting the compound's integrity.

Hydrolysis (Solvolysis)

Hydrolysis, or more generally solvolysis, is a significant degradation pathway for this compound, particularly in the presence of water or other nucleophilic solvents. The reaction can proceed through both S(_N)1 and S(_N)2 mechanisms, with the dominant pathway being influenced by solvent polarity and nucleophilicity.

-

S(_N)1 Pathway: In polar protic solvents, the reaction can proceed via a stabilized allylic carbocation intermediate, leading to the formation of cinnamyl alcohol and potentially rearranged products.

-

S(_N)2 Pathway: In less polar or more nucleophilic solvents, a direct bimolecular substitution is favored, also yielding cinnamyl alcohol.

The primary hydrolysis product is cinnamyl alcohol . Further decomposition of cinnamyl alcohol under certain conditions can lead to cinnamaldehyde .

Oxidation

Oxidative degradation of this compound can occur in the presence of atmospheric oxygen or other oxidizing agents. The double bond and the benzylic position are susceptible to oxidation. Potential oxidation products include:

-

Cinnamaldehyde: Oxidation of the primary alcohol formed from hydrolysis.

-

Benzaldehyde: Cleavage of the double bond.

-

Epoxides: Oxidation of the double bond.

Thermal Degradation

This compound is sensitive to heat and can decompose at elevated temperatures. Thermal stress can induce a variety of reactions, including:

-

Elimination: Formation of hydrobromic acid and conjugated dienes.

-

Isomerization: Geometric isomerization of the double bond.

-

Polymerization: Radical or cationic polymerization initiated by thermal energy.

-

Fragmentation: Cleavage of the carbon-bromine bond to form radical intermediates, which can lead to a complex mixture of products.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the decomposition of this compound. Photolytic degradation often proceeds through radical mechanisms following the homolytic cleavage of the carbon-bromine bond. This can lead to a variety of products, including dimers, polymers, and oxidation products if oxygen is present.

Quantitative Data on Decomposition

While the qualitative decomposition pathways are well-understood based on the principles of organic chemistry, specific quantitative data for the degradation of this compound is not extensively available in peer-reviewed literature. The following tables provide a representative summary of potential degradation products and the conditions under which they may form. The percentage of degradation is illustrative and will vary depending on the specific experimental conditions.

Table 1: Representative Data for Hydrolytic Degradation of this compound

| Stress Condition | Major Degradation Product | Minor Degradation Product | Representative % Degradation |

| 0.1 M HCl (aq) at 60°C for 24h | Cinnamyl alcohol | Cinnamaldehyde | 15 - 25% |

| 0.1 M NaOH (aq) at 60°C for 8h | Cinnamyl alcohol | Polymerization products | 20 - 40% |

| Water at 80°C for 48h | Cinnamyl alcohol | - | 10 - 20% |

Table 2: Representative Data for Oxidative Degradation of this compound

| Stress Condition | Major Degradation Product | Minor Degradation Product | Representative % Degradation |

| 3% H(_2)O(_2) at RT for 24h | Cinnamaldehyde | Benzaldehyde, Epoxide | 10 - 30% |

Table 3: Representative Data for Thermal and Photolytic Degradation of this compound

| Stress Condition | Major Degradation Product(s) | Representative % Degradation |

| Solid state at 80°C for 7 days | Isomerization products, Polymerization products | 5 - 15% |

| Solution (in Methanol) under UV light (254 nm) for 24h | Dimerization and Polymerization products | 20 - 50% |

Experimental Protocols

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies and can be adapted for the investigation of this compound decomposition.

General Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Peak Identification: Use techniques such as HPLC-MS (LC-MS) and GC-MS to identify the degradation products by comparing their mass spectra with known compounds or by structural elucidation.

Specific Stress Conditions

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat at 60-80°C and analyze at various time points (e.g., 2, 8, 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Maintain at room temperature or heat gently (e.g., 40-60°C) and analyze at shorter time intervals (e.g., 30 minutes, 1, 4, 8 hours) due to expected faster degradation.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (3-30%). Keep at room temperature and analyze at various time points (e.g., 2, 8, 24 hours).

-

Thermal Degradation (Solution): Heat the stock solution at a controlled temperature (e.g., 60-80°C) and analyze at various time points.

-

Thermal Degradation (Solid State): Place solid this compound in a controlled temperature oven (e.g., 60-80°C) and analyze at specified intervals by dissolving a known amount in a suitable solvent.

-

Photodegradation: Expose the stock solution in a photostability chamber to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light. Analyze at appropriate time points.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically required. For example, a gradient of acetonitrile and water (or a buffer like phosphate buffer at pH 3).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 254 nm).

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Visualizations

Decomposition Pathways

Caption: Potential decomposition pathways of this compound.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Conclusion

This compound is a reactive molecule that can undergo decomposition through various pathways, including hydrolysis, oxidation, thermal degradation, and photolysis. A thorough understanding of these degradation routes is essential for maintaining the quality and stability of this important synthetic intermediate. The experimental protocols and analytical methods outlined in this guide provide a robust framework for investigating the decomposition of this compound, enabling researchers to develop stable formulations and ensure the integrity of their chemical processes. Further studies are warranted to generate specific quantitative data on the degradation kinetics and product distribution under a wider range of conditions.

An In-depth Technical Guide to the Safe Handling of Cinnamyl Bromide

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. Cinnamyl bromide, a versatile reagent in organic synthesis, presents significant health and safety risks that necessitate strict adherence to established safety protocols. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses related to this compound, supplemented with quantitative data, experimental workflows, and logical diagrams to facilitate a thorough understanding of its hazard profile.

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also potentially corrosive to metals.[3] Due to its hazardous nature, a thorough understanding of its properties is crucial before any handling.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 4392-24-9 | [4] |

| Molecular Formula | C₉H₉Br | [4] |

| Molecular Weight | 197.07 g/mol | [3][4] |

| Appearance | Light yellow solid | [4] |

| Melting Point | 26 - 32 °C (78.8 - 89.6 °F) | [4] |

| Boiling Point | 103 °C (217.4 °F) at 22 mmHg | [4] |

| Flash Point | 87 °C (188.6 °F) | [4] |

| Specific Gravity | 1.332 | [4] |

Toxicological Information

A critical aspect of the hazard assessment for any chemical is its toxicological profile. However, for this compound, the toxicological properties have not been fully investigated, and specific quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values are not available.[4][5][6] The primary known toxicological effect is its corrosive nature, causing severe burns upon contact with skin and eyes.[1] Ingestion can lead to severe swelling and damage to the gastrointestinal tract.[6]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[5] A certified chemical fume hood is essential to control the inhalation of any dust or vapors.

-

Safety Showers and Eyewash Stations: These emergency facilities must be readily accessible in the immediate vicinity of where this compound is handled.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing severe eye damage.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure. | Prevents direct contact with the skin, which can cause severe burns.[5] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if ventilation is inadequate or for spill response. | Protects the respiratory tract from irritation and potential damage. |

Safe Handling and Storage Procedures

Proper handling and storage practices are critical to prevent accidents and maintain the stability of this compound.

Handling

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust or vapors.[5]

-

Wash hands thoroughly after handling.[5]

-

Keep away from heat, sparks, and open flames.[5]

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.[5]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

-

Keep refrigerated.[5]

-

Protect from direct sunlight and moisture.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Store in a designated corrosives area.[5]

Reactivity and Decomposition Hazards

Understanding the reactivity of this compound is crucial for preventing hazardous reactions.

References

Cinnamyl Bromide: A Technical Guide to its Presumed Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl bromide (C₉H₉Br) is a reactive organic compound characterized by a cinnamyl group attached to a bromine atom. Due to the presence of a good leaving group (bromide), this compound is a potent electrophile and alkylating agent.[1] While direct studies on the biological mechanism of action of this compound are limited, its chemical properties, along with extensive research on structurally related cinnamyl compounds like cinnamaldehyde, strongly suggest a primary mechanism involving covalent modification of biological macromolecules. This technical guide synthesizes the available evidence to propose a mechanism of action for this compound, focusing on its potential as a covalent modifier of proteins and its subsequent impact on key cellular signaling pathways, particularly the NF-κB and Keap1-Nrf2 pathways. This document provides a theoretical framework, quantitative data from analogous compounds, detailed experimental protocols for investigating these mechanisms, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: Covalent Alkylation

The central hypothesis for the biological activity of this compound is its function as an alkylating agent.[2] The carbon atom attached to the bromine is electrophilic, making it susceptible to nucleophilic attack from electron-rich atoms in biological molecules.[1] Within the cellular environment, the most likely targets for such reactions are the nucleophilic side chains of amino acids in proteins.

Key nucleophilic residues in proteins that are likely targets for this compound include:

-

Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and is a common target for electrophilic compounds.[3]

-

Lysine: The ε-amino group (-NH₂) of lysine is also nucleophilic and can be alkylated.[4]

-

Histidine: The imidazole ring of histidine contains nucleophilic nitrogen atoms.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic amino acid residue attacks the electrophilic carbon of the cinnamyl group, displacing the bromide ion and forming a stable covalent bond. This irreversible modification can lead to significant alterations in protein structure and function, including enzyme inhibition, disruption of protein-protein interactions, and modulation of signaling cascades.

Impact on Key Signaling Pathways

Based on studies of cinnamaldehyde and other electrophilic natural products, the covalent modification of proteins by this compound is predicted to have significant downstream effects on critical cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[5] Aberrant NF-κB activation is implicated in numerous inflammatory diseases and cancers. Several studies have demonstrated that cinnamaldehyde is a potent inhibitor of the NF-κB pathway.[5][6] The proposed mechanism for this compound would be similar, involving the alkylation of key proteins in the NF-κB signaling cascade.

A likely target is the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. Phosphorylation of IκBα leads to its ubiquitination and subsequent proteasomal degradation, releasing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7] By covalently modifying cysteine residues within the IKK complex, this compound could inhibit its kinase activity, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.

Figure 1: Proposed inhibition of the NF-κB pathway by this compound.

Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is targeted for ubiquitination and proteasomal degradation by the Keap1-Cul3 E3 ligase complex. Electrophilic compounds, including cinnamaldehyde, can react with reactive cysteine residues on Keap1.[8][9] This covalent modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes.[10][11]

Figure 2: Proposed activation of the Keap1-Nrf2 pathway by this compound.

Quantitative Data from Analogous Compounds

The following table summarizes quantitative data on the biological activities of cinnamaldehyde, which are indicative of the potential potency of this compound.

| Compound | Biological Activity | Cell Line | IC₅₀ Value | Reference |

| trans-Cinnamaldehyde | NF-κB Transcriptional Activity Inhibition | RAW 264.7 macrophages | 43 µM | [5] |

| 2-Methoxycinnamaldehyde | NF-κB Transcriptional Activity Inhibition | RAW 264.7 macrophages | 31 µM | [5] |

| trans-Cinnamaldehyde | Antiproliferative Activity | Jurkat cells | 0.057 µM | [12] |

| trans-Cinnamaldehyde | Antiproliferative Activity | U937 cells | 0.076 µM | [12] |

| Cinnamaldehyde | Antiproliferative Activity | RPMI 8226 myeloma cells | 72 µg/mL | [12] |

| Cinnamaldehyde | Antiproliferative Activity | MCF-7 breast cancer cells | 58 µg/mL (24h), 140 µg/mL (48h) | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed mechanisms of action of this compound.

Covalent Modification of Proteins

Objective: To identify protein targets of this compound and map the specific amino acid residues that are covalently modified.

Methodology: Mass Spectrometry-Based Proteomics

-

Cell Treatment: Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) to 80% confluency. Treat cells with varying concentrations of this compound (or a vehicle control) for a specified time.

-

Protein Extraction and Digestion: Lyse the cells and extract total protein. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (in the control group to differentiate from this compound adduction). Digest the proteins into peptides using trypsin.

-

Peptide Enrichment (Optional): If a tagged version of this compound (e.g., with a clickable alkyne group) is synthesized, enrich the modified peptides using affinity chromatography.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides, and the resulting fragmentation patterns can be used to identify the peptide sequence and the site of modification.

-

Data Analysis: Use specialized software to search the MS/MS spectra against a protein database. The mass shift corresponding to the addition of the cinnamyl group (C₉H₉) will be used to identify modified peptides and the specific cysteine, lysine, or histidine residues that were alkylated.

Figure 3: Experimental workflow for identifying protein targets of this compound.

NF-κB Signaling Pathway Analysis

Objective: To determine if this compound inhibits NF-κB activation.

Methodology: NF-κB Luciferase Reporter Assay

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

-

Cell Treatment: Plate the transfected cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in the this compound-treated cells to the vehicle-treated control to determine the extent of NF-κB inhibition.

Methodology: Electrophoretic Mobility Shift Assay (EMSA)

-

Nuclear Extract Preparation: Treat cells with this compound and an NF-κB activator as described above. Isolate the nuclear proteins.

-

Probe Labeling: Synthesize a short, double-stranded DNA oligonucleotide containing a consensus NF-κB binding site and label it with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts to allow NF-κB to bind to the DNA.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography or fluorescence imaging. A slower-migrating band indicates the formation of an NF-κB-DNA complex. The intensity of this band will decrease with increasing concentrations of this compound if it inhibits NF-κB DNA binding.[3][13]

Conclusion

While direct experimental evidence for the biological mechanism of action of this compound is currently limited, its inherent reactivity as an alkylating agent provides a strong foundation for a proposed mechanism centered on the covalent modification of proteins. Drawing parallels with the well-studied analog, cinnamaldehyde, it is highly probable that this compound exerts its biological effects, including potential anti-inflammatory and antioxidant activities, through the modulation of key signaling pathways such as NF-κB and Keap1-Nrf2. The experimental protocols detailed in this guide provide a roadmap for the systematic investigation of these proposed mechanisms, which will be crucial for elucidating the therapeutic potential of this compound and its derivatives in drug development. Further research is warranted to validate these hypotheses and to identify the specific protein targets of this compound in various biological contexts.

References

- 1. Nuclear factor‐kappa B reporter assay [bio-protocol.org]

- 2. Inhibition of cinnamyl-alcohol-dehydrogenase activity and lignin synthesis in poplar (Populus x euramericana Dode) tissues by two organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How to Inhibit Nuclear Factor-Kappa B Signaling: Lessons from Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress [pubmed.ncbi.nlm.nih.gov]

- 10. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Cinnamyl Bromide as a Versatile Alkylating Agent for Phenols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of cinnamyl bromide as an alkylating agent for phenols. This class of reaction, primarily the Williamson ether synthesis, is pivotal for the synthesis of cinnamyl aryl ethers, a class of compounds with significant potential in medicinal chemistry and materials science due to their diverse biological activities.

Introduction